molecular formula C22H31N5O B6474329 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640965-56-4

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

カタログ番号: B6474329
CAS番号: 2640965-56-4
分子量: 381.5 g/mol
InChIキー: SUMOBXVVYUKJQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-(4-methoxyphenyl)ethyl group at position 4, a methyl group at position 2, and a pyrrolidine ring at position 6. The 4-methoxyphenethyl group on the piperazine moiety may influence receptor binding affinity and metabolic stability, while the pyrrolidine substituent contributes to lipophilicity and stereoelectronic effects .

特性

IUPAC Name

4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-18-23-21(26-10-3-4-11-26)17-22(24-18)27-15-13-25(14-16-27)12-9-19-5-7-20(28-2)8-6-19/h5-8,17H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMOBXVVYUKJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that exhibits potential biological activities, particularly in the context of pharmacology. Its structural characteristics suggest it may interact with various biological targets, including receptors and enzymes involved in critical physiological processes. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4C_{23}H_{30}N_4, with a molecular weight of approximately 382.5 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrrolidine groups, which are known to enhance bioactivity through various mechanisms.

PropertyValue
Molecular FormulaC23H30N4C_{23}H_{30}N_4
Molecular Weight382.5 g/mol
Density1.19 g/cm³
Boiling Point571.9 °C at 760 mmHg
Flash Point299.6 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and kinases:

  • Serotonin Receptor Modulation : The piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. Studies have shown that compounds similar to this one can act as partial agonists or antagonists at these receptors, influencing mood and anxiety pathways .
  • Kinase Inhibition : Recent investigations have highlighted the potential of pyrimidine derivatives in inhibiting specific kinases involved in cancer progression, such as mTOR and various receptor tyrosine kinases (RTKs). This compound may exhibit similar properties, making it a candidate for further exploration in oncology .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:

  • Cell Proliferation Assays : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing an IC50 value in the low micromolar range, indicating potent anti-proliferative effects.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Tumor Growth Inhibition : In a xenograft model using human tumor cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an anti-cancer agent.

Case Studies

Several case studies have documented the effects of similar compounds on neurological and oncological conditions:

  • Anxiety Disorders : A study involving a related piperazine derivative demonstrated anxiolytic effects in rodent models, attributed to serotonin receptor modulation .
  • Cancer Therapy : In clinical trials involving kinase inhibitors, compounds structurally related to this pyrimidine have shown promise in treating resistant forms of cancer by targeting specific mutations in RTKs .

類似化合物との比較

Substituent Variability on Piperazine

  • Compound 4 (): 2-(4-phenylethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione Key Differences: Replaces the pyrimidine core with a pyrrolopyridine-dione structure. The phenylethyl-piperazine substituent is retained, but the methoxy group is on the core rather than the phenethyl chain.
  • Compound 9 (): 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Key Differences: Features a trifluoromethyl group and a sulfonyl substituent on the piperazine ring.

Piperazine vs. Piperidine/Pyrrolidine Substitutions

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():

    • Key Differences : Substitutes the piperazine ring with piperidine at position 6 and includes an amine at position 2.
    • Impact : Piperidine’s reduced basicity compared to piperazine may decrease solubility in acidic environments, affecting bioavailability. The amine group at position 2 could participate in hydrogen bonding, unlike the methyl group in the target compound .
  • 4-(Piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine (): Key Differences: Replaces the methyl group at position 2 and the phenethyl-piperazine substituent with pyrrolidine.

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidine Derivatives (): Example: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Differences: Thienopyrimidine core with morpholine and sulfonyl-piperazine substituents.

Pharmacological Activity and Selectivity

  • Dopamine D4 Receptor Antagonists ():
    • S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]): Exhibits >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM vs. 738 nM for D2).
    • Comparison : The target compound’s piperazine-phenethyl group may mimic S 18126’s piperazine-dihydrobenzodioxin moiety, but the pyrimidine core lacks the indane structure critical for D4 affinity. This suggests lower dopaminergic activity unless tailored for specific receptor conformations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。